REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH:8]([C:10](O)=[O:11])[CH2:7][C:6]=2[CH:13]=1.F[P-](F)(F)(F)(F)F.N1(O[P+](N(C)C)(N(C)C)[N:32]([CH3:34])[CH3:33])C2C=CC=CC=2N=N1.CNC.O1CCCC1>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH:8]([C:10]([N:32]([CH3:34])[CH3:33])=[O:11])[CH2:7][C:6]=2[CH:13]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.243 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(CC(O2)C(=O)O)C1
|
Name
|
|
Quantity
|
0.464 g
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on a silica gel column with ethyl acetate in hexanes (gradient: 0-50%)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(CC(O2)C(=O)N(C)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.235 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |